Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-
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Overview
Description
Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-: is a complex organic compound characterized by its aromatic benzene ring structure with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- typically involves multi-step organic reactions. The process begins with the nitration of benzene to introduce nitro groups, followed by Friedel-Crafts alkylation to attach the desired substituents. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the benzene ring.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals with specific biological activities. The nitro and amine derivatives can serve as key intermediates in drug synthesis.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, dyes, and polymers. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, influencing cellular processes. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting binding and activity.
Comparison with Similar Compounds
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(1-methylethenyl)-
Uniqueness: Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- is unique due to the presence of nitro groups and the specific arrangement of substituents on the benzene ring.
Properties
CAS No. |
135672-39-8 |
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Molecular Formula |
C36H32N2O6 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
1,3-bis[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C36H32N2O6/c1-35(2,25-8-16-31(17-9-25)43-33-20-12-29(13-21-33)37(39)40)27-6-5-7-28(24-27)36(3,4)26-10-18-32(19-11-26)44-34-22-14-30(15-23-34)38(41)42/h5-24H,1-4H3 |
InChI Key |
KHFKKHHUYSKQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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